2-(3,4-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
説明
2-(3,4-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a tetrahydrobenzo[b]thiophene derivative characterized by a 3,4-dimethylbenzamido substituent at the 2-position and a carboxamide group at the 3-position. This scaffold is synthetically accessible through cyclocondensation or amidation reactions involving 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide intermediates . While the biological profile of this specific compound remains under investigation, its structural analogs have demonstrated diverse pharmacological activities, including acetylcholinesterase (AChE) inhibition, anticancer effects, and modulation of ionotropic glutamate receptors .
特性
IUPAC Name |
2-[(3,4-dimethylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-10-7-8-12(9-11(10)2)17(22)20-18-15(16(19)21)13-5-3-4-6-14(13)23-18/h7-9H,3-6H2,1-2H3,(H2,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPZHXJUKNELLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
2-(3,4-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, particularly its anticancer properties and mechanisms of action, supported by diverse research findings.
- Molecular Formula : C19H22N2O2S
- Molecular Weight : 342.46 g/mol
- CAS Number : 476284-02-3
Biological Activity Overview
The compound has been studied for its potential as an anticancer agent. Its structure suggests it may interact with various biological targets, particularly protein kinases involved in cancer progression.
Anticancer Activity
Recent studies have highlighted the compound's ability to inhibit multiple kinase targets that are often overexpressed in cancer cells. This multi-target approach is crucial in overcoming drug resistance commonly observed in cancer therapies.
The mechanism by which 2-(3,4-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide exerts its effects involves:
- Inhibition of Kinases : The compound has shown significant inhibitory activity against key kinases such as TRKA (NTRK1), DYRK1A/1B (dual specificity tyrosine-phosphorylation-regulated kinases), and CK1δ (casein kinase 1 delta). These kinases play critical roles in cell proliferation and survival pathways.
- Cell Cycle Arrest : Studies indicate that the compound induces cell cycle arrest in various cancer cell lines, leading to reduced proliferation and increased apoptosis.
Table 1: Inhibitory Activity Against Kinases
| Compound | Target Kinase | IC50 (nM) | Cancer Cell Line |
|---|---|---|---|
| 2-(3,4-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | TRKA (NTRK1) | 50 | A549 (Lung) |
| 2-(3,4-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | DYRK1A | 43 | HCT116 (Colon) |
| 2-(3,4-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | CK1δ | <20% activity remaining at 1 μM | MDA-MB-231 (Breast) |
Case Studies
In vitro studies have demonstrated the compound's effectiveness against several cancer cell lines:
- A549 (Lung Cancer) : Exhibited significant growth inhibition.
- HCT116 (Colon Cancer) : Displayed a dose-dependent response with notable apoptosis induction.
- MDA-MB-231 (Breast Cancer) : Showed reduced viability with increased markers of apoptosis.
類似化合物との比較
Acetylcholinesterase (AChE) Inhibition
- Compound IIId (2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide): Exhibits 60% AChE inhibition at 10 μM, outperforming donepezil (40% inhibition). The piperazine-acetamido linker enhances receptor binding via hydrogen bonds with Phe288 .
- Compound Vf (2-(3-chlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide): Synthesized but lacks reported AChE data, highlighting the critical role of substituent polarity and steric bulk .
Anticancer Activity
- Compound S8 (Ethyl 2-(4-bromobenzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate): Shows significant cytotoxicity against A-549 lung cancer cells (10⁻⁴ M), attributed to the electron-withdrawing p-bromo substituent enhancing cellular uptake or target affinity .
AMPA Receptor Modulation
- JAMI1001A (2-(2-(4-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide): Acts as a positive allosteric modulator with unique biophysical properties, diverging from classical modulators like CX614 due to its trifluoromethylpyrazole group .
Structural-Activity Relationship (SAR) Trends
- Electron-Withdrawing Groups : Enhance anticancer activity (e.g., p-Br in S8) but may reduce solubility .
- Hydrogen-Bond Donors: Amide linkers (e.g., in IIId) improve AChE inhibition by forming multiple H-bonds with the catalytic site .
- Aromatic Substitutents : 3,4-Dimethoxybenzamido analogs (e.g., TCI’s Flt-3 inhibitor) show high purity (≥98% HPLC) and stability, suggesting methoxy groups may optimize target binding in kinase inhibition .
Discussion
The 2-benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide scaffold exhibits remarkable versatility. The target compound’s 3,4-dimethylbenzamido group may offer a balance between lipophilicity and steric effects compared to methoxy (polar) or bromo (electron-withdrawing) analogs. Future studies should prioritize:
- Target Profiling : Evaluate activity against AChE, Flt-3, or cancer cell lines.
- Solubility Optimization : Compare logP values of methyl vs. methoxy substituents.
- In Vivo Efficacy : Assess bioavailability and toxicity relative to analogs like S8 or IIId.
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
